molecular formula C16H23BFNO4S B13725323 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

Cat. No.: B13725323
M. Wt: 355.2 g/mol
InChI Key: LGHWBPQEQCLBNQ-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a complex organic compound that features a fluorinated benzene ring, a sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine typically involves multi-step organic reactions. One common method involves the initial formation of the boronic ester intermediate through a substitution reaction. This intermediate is then subjected to further reactions to introduce the sulfonyl and pyrrolidine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the boronic ester group can participate in reversible covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a fluorine atom and a boronic ester group allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H23BFNO4S

Molecular Weight

355.2 g/mol

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine

InChI

InChI=1S/C16H23BFNO4S/c1-15(2)16(3,4)23-17(22-15)13-8-7-12(11-14(13)18)24(20,21)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

LGHWBPQEQCLBNQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)F

Origin of Product

United States

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